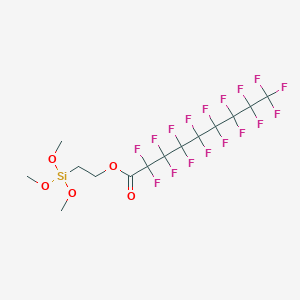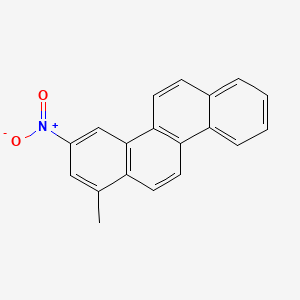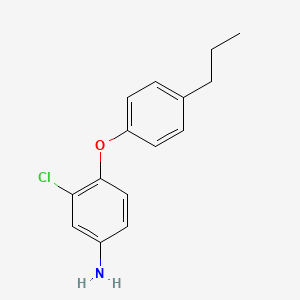methanolate CAS No. 81890-04-2](/img/structure/B14423441.png)
[5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidene](ethoxy)methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of various functional groups through substitution reactions. The unique structure of this compound, featuring a diazonium group attached to an imidazole ring, makes it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate typically involves the diazotization of an aromatic amine. The process begins with the treatment of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium ion .
Industrial Production Methods
Industrial production of diazonium salts, including 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate, often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pH, which are crucial for the stability of diazonium salts.
化学反応の分析
Types of Reactions
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and copper(I) cyanide for Sandmeyer reactions.
Coupling Reactions: Phenols and aromatic amines are typical coupling partners, often in the presence of a base.
Reduction Reactions: Reducing agents such as sodium sulfite or hypophosphorous acid are used.
Major Products Formed
Substitution Reactions: Aryl halides, aryl cyanides, and phenols.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aromatic amines.
科学的研究の応用
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution reactions, where the nitrogen group is replaced by different nucleophiles. This reactivity is harnessed in organic synthesis to introduce a wide range of functional groups into aromatic compounds .
類似化合物との比較
Similar Compounds
- 5-Diazonio-2-ethoxy-4H-imidazol-4-ylidenemethanolate
- 2-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanol hydroiodide
Uniqueness
5-Diazonio-2-(methylsulfanyl)-4H-imidazol-4-ylidenemethanolate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct reactivity and stability compared to other diazonium salts. This uniqueness makes it particularly valuable in specialized synthetic applications and research.
特性
CAS番号 |
81890-04-2 |
|---|---|
分子式 |
C7H8N4O2S |
分子量 |
212.23 g/mol |
IUPAC名 |
ethyl 5-diazo-2-methylsulfanylimidazole-4-carboxylate |
InChI |
InChI=1S/C7H8N4O2S/c1-3-13-6(12)4-5(11-8)10-7(9-4)14-2/h3H2,1-2H3 |
InChIキー |
OEFJIUATYPNBEE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NC1=[N+]=[N-])SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
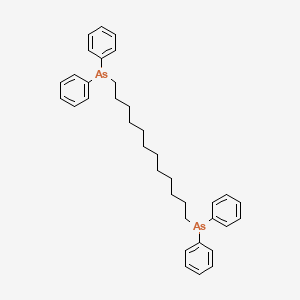
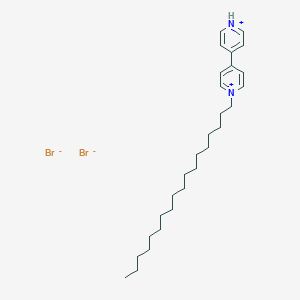
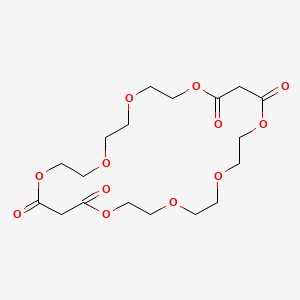
![N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea](/img/structure/B14423393.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methoxyphenyl)-1,3-oxazole](/img/structure/B14423396.png)
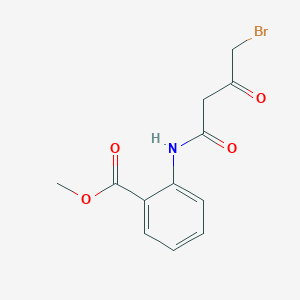
![Dimethyl {1-[(oxolan-2-yl)oxy]ethyl}phosphonate](/img/structure/B14423419.png)
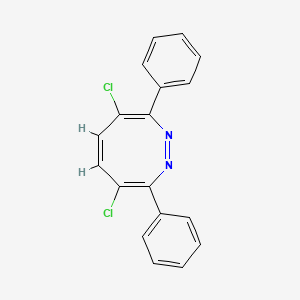
![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
